molecular formula C28H24Cu2O8 B13735156 Benzoic acid;copper CAS No. 15350-13-7

Benzoic acid;copper

Cat. No.: B13735156
CAS No.: 15350-13-7
M. Wt: 615.6 g/mol
InChI Key: YDZSDWMLHCSSGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid;copper, also known as copper benzoate, is a coordination complex derived from the cupric ion and the conjugate base of benzoic acid. This compound has the chemical formula Cu(C₆H₅CO₂)₂(H₂O)ₓ and is known for its blue color. It is used in various applications, including as a source of blue light in fireworks .

Preparation Methods

Synthetic Routes and Reaction Conditions

Copper benzoate can be synthesized by combining aqueous solutions of potassium benzoate with copper sulfate. The reaction produces hydrated copper benzoate as a pale blue solid: [ 4 \text{C}_6\text{H}_5\text{CO}_2\text{K} + 2 \text{CuSO}_4 \cdot 5\text{H}_2\text{O} \rightarrow \text{Cu}_2(\text{C}_6\text{H}_5\text{CO}_2)_4(\text{H}_2\text{O})_2 + 2 \text{K}_2\text{SO}_4 + 8 \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, copper benzoate is produced by reacting basic copper carbonate with benzoic acid at elevated temperatures (70-80°C) for 2-3 hours. The mixture is then filtered, concentrated, and dried to obtain the final product .

Comparison with Similar Compounds

Similar Compounds

    Copper Salicylate: Another copper coordination complex with similar properties.

    Phenylcopper: A compound with a phenyl group attached to copper.

Uniqueness

Copper benzoate is unique due to its ability to produce blue flames in fireworks and its role in synthesizing phenols through decarboxylative hydroxylation .

Properties

CAS No.

15350-13-7

Molecular Formula

C28H24Cu2O8

Molecular Weight

615.6 g/mol

IUPAC Name

benzoic acid;copper

InChI

InChI=1S/4C7H6O2.2Cu/c4*8-7(9)6-4-2-1-3-5-6;;/h4*1-5H,(H,8,9);;

InChI Key

YDZSDWMLHCSSGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.[Cu].[Cu]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.